molecular formula C14H16BFO3 B1448980 (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester CAS No. 2121514-66-5

(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester

Cat. No. B1448980
CAS RN: 2121514-66-5
M. Wt: 262.09 g/mol
InChI Key: YYVQBZSYZNELHT-UHFFFAOYSA-N
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Description

“(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester” is a chemical compound used in scientific research . It is a type of organoboron reagent, which are generally environmentally benign and are used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of “(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester” is represented by the IUPAC name 2-(4-fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Chemical Reactions Analysis

Boronic esters like “(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester” are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of boronic esters is also possible, utilizing a radical approach .


Physical And Chemical Properties Analysis

The molecular weight of “(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester” is 262.09 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Sensing Applications

Boronic acids: , including derivatives like (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can be either homogeneous assays or heterogeneous detection methods . These compounds can be used at the interface of the sensing material or within the bulk sample, making them versatile for detecting a range of biological and chemical substances.

Biological Labelling and Protein Manipulation

The interaction of boronic acids with proteins allows for their use in biological labelling and protein manipulation. This includes the modification of proteins, which can be crucial for understanding protein function and interactions in biological systems . The unique reactivity of boronic acids with certain sugar moieties also makes them suitable for glycoprotein labelling, aiding in the study of cell surface markers and protein distribution.

Development of Therapeutics

Boronic acids are instrumental in the development of therapeutics. Their ability to form reversible covalent bonds with sugars and other diols enables the design of molecules that can interact specifically with enzymes or receptors involved in disease processes . This property is particularly useful in the design of drugs targeting diseases like cancer, where boronic acid derivatives can be used to inhibit enzymes that are overactive in cancer cells.

Separation Technologies

In the field of separation technologies, boronic acids can be employed for the selective binding and separation of glycosylated molecules. This application is particularly relevant in the purification of biomolecules, where specific interactions with sugars are required. The boronic acid moiety can be attached to various solid supports to facilitate the separation process .

Antibacterial Activity

Furan derivatives, including those related to (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester, have shown promise in antibacterial activity. They have been used to create novel antibacterial agents to combat microbial resistance, which is a growing global issue. The furan nucleus is a key component in the synthesis of new drugs with potential applications against both gram-positive and gram-negative bacteria .

Material Science

Boronic acids are used as building materials for microparticles and polymers with analytical and therapeutic applications. For instance, they can be incorporated into polymers for the controlled release of insulin, making them valuable in the treatment of diabetes. The versatility of boronic acids in forming stable complexes with diols also allows for their use in creating responsive materials that can change properties in response to environmental stimuli .

Mechanism of Action

Target of Action

The primary target of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is used to form carbon-carbon bonds .

Mode of Action

The (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester interacts with its target through a process known as transmetalation . In this process, the boronic ester transfers the (4-Fluorobenzofuran-2-yl) group to the palladium catalyst . This is followed by reductive elimination, which forms the new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester participates, is a key step in many synthetic pathways . The product of this reaction can be used as a building block in the synthesis of various organic compounds .

Pharmacokinetics

It’s important to note that boronic esters, such as pinacol boronic esters, are generally stable and readily prepared . They are also environmentally benign .

Result of Action

The result of the action of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester is the formation of a new carbon-carbon bond . This bond formation is a crucial step in the synthesis of many organic compounds .

Action Environment

The action of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction is generally performed under mild and functional group tolerant conditions . Additionally, the storage temperature of the compound can affect its stability . It is typically stored at temperatures between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Future Directions

The use of boronic esters like “(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester” in organic synthesis is expected to continue due to their versatility and the mild, functional group tolerant conditions of reactions they are used in . Further development of the synthesis and purification of these compounds could enhance their applicability .

properties

IUPAC Name

2-(4-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVQBZSYZNELHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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